REACTION_CXSMILES
|
C1(=[CH:9][C:10]([O:12][CH2:13]C)=[O:11])CCCCCCC1.[H-].C([Al+][CH2:21][CH:22]([CH3:24])[CH3:23])C(C)C.[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29]C.Cl>O1CCCC1>[C:10]([O:12][CH2:13][CH:24]=[C:22]1[CH2:21][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:23]1)(=[O:11])[CH3:9] |f:1.2.3|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.82 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCC1)=CC(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
diisobutylaluminum hydride hexane
|
Quantity
|
73.8 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C.CCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction solution under ice cooling for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
STIRRING
|
Details
|
it was stirred for additional 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
dried over under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue were added pyridine (22 mL), acetic anhydride (10.1 mL) and N,N-dimethylaminopyridine (0.26 g) sucessively
|
Type
|
STIRRING
|
Details
|
The solution was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The reaction solution was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed in turn with 2N hydrochloric acid, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (97:3)]
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=C1CCCCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |